N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide
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Overview
Description
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MPPE has gained attention due to its promising pharmacological properties and its potential to be used as a lead compound for drug development.
Mechanism Of Action
The mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to inhibit the expression of various oncogenes and to activate tumor suppressor genes, which suggests that it may have a broad spectrum of activity against different types of cancer.
Biochemical And Physiological Effects
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anticancer properties. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. In addition, N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a positive effect on glucose metabolism, which suggests that it may have potential as a treatment for diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. One area of interest is the development of analogs of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, which may lead to the development of more specific and effective cancer therapies. Additionally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in animal models and human clinical trials.
Synthesis Methods
The synthesis of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide involves the reaction of 2-methoxy-5-bromopyridine-4-carboxaldehyde with 4-aminoacetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with propargylamine in the presence of a catalyst to yield N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. This method has been reported to yield high purity and high yield of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide.
Scientific Research Applications
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2-methoxy-5-pyridin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-15(18)17-13-10-12(4-5-14(13)19-2)11-6-8-16-9-7-11/h3-10H,1H2,2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOJXWZSVGWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide |
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